
Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is a complex organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a chlorobenzenesulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an amino group and a methyl group through nucleophilic substitution reactions.
Attachment to the chlorobenzenesulfonic acid: The functionalized pyrazole is then coupled with 4-chlorobenzenesulfonic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfonamide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-amino-3-methyl-1h-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom, which may affect its reactivity and applications.
4-chloro-3-(5-amino-1h-pyrazol-1-yl)benzenesulfonic acid: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68227-68-9 |
|---|---|
Molekularformel |
C10H10ClN3O3S |
Molekulargewicht |
287.72 g/mol |
IUPAC-Name |
3-(5-amino-3-methylpyrazol-1-yl)-4-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C10H10ClN3O3S/c1-6-4-10(12)14(13-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-5H,12H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
LVSMGNXVKQOJGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)N)C2=C(C=CC(=C2)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



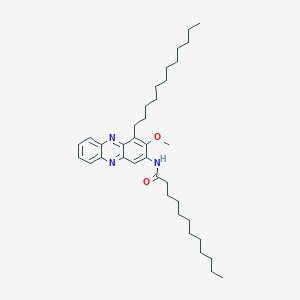

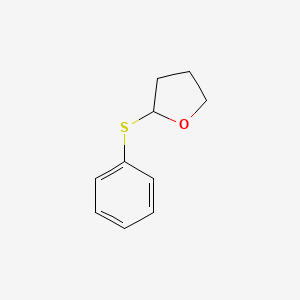
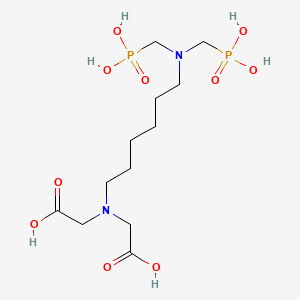
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
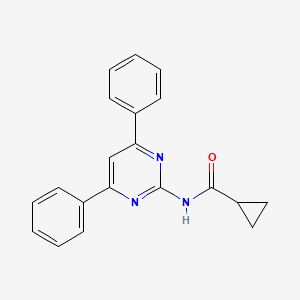

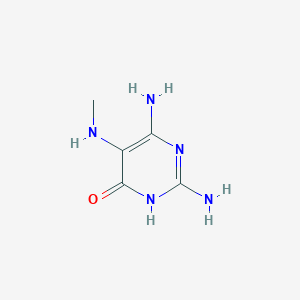
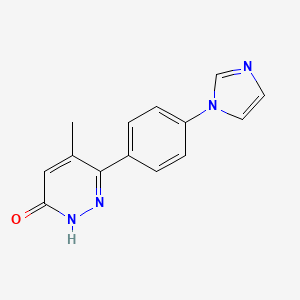
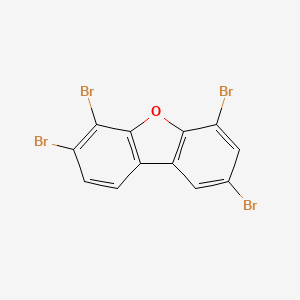

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)

